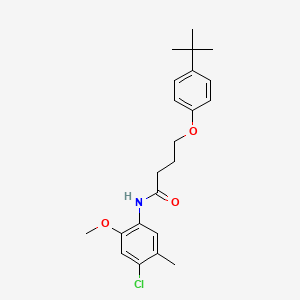

4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide

説明

Synthesis Analysis

Synthesis of compounds related to "4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide" often involves complex organic reactions, where precursors are carefully chosen to introduce specific functional groups. For instance, compounds synthesized from 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene show the importance of di-tert-butyl side groups and twisted-biphenyl structures in increasing the inter-chain distance, thereby affecting the material's properties like dielectric constants and solubility (Chern, Twu, & Chen, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as those derived from 4-methoxyphenol, showcases the significance of intermolecular interactions, like hydrogen bonding and π-π stacking, in determining the crystalline and molecular arrangement (Ajibade & Andrew, 2021). These interactions play a crucial role in the stability and physical properties of the material.

Chemical Reactions and Properties

The compound's reactivity can be influenced by its functional groups, leading to various chemical reactions. For example, reactions involving tert-butylphenol derivatives demonstrate the influence of substituents on reaction pathways and product formation (Kawai, Umezawa, Shimada, & Higuchi, 1988). Understanding these reactions is essential for tailoring the compound's functionality for specific applications.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and glass transition temperatures, are determined by the compound's molecular structure. The introduction of bulky groups like di-tert-butyl can enhance solubility and increase glass transition temperatures, making the compound suitable for high-performance materials (Chern, Twu, & Chen, 2009).

科学的研究の応用

Polymer Synthesis and Modification

Research has focused on the synthesis of monomers and polymers with specific functionalities for improved material properties. For instance, the alkylation of 4-methoxyphenol with 2-ethylhexyl bromide, followed by chloromethylation, has been used to synthesize poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV) monomers, demonstrating an approach to modify polymer properties for potential use in electronic and photonic devices (Anderson et al., 2008).

Renewable Resin and Coating Materials

Studies on renewable resources have led to the development of thermosetting resins derived from natural compounds, such as eugenol. This research shows the potential for creating high-performance, sustainable materials suitable for various applications, including coatings and composites that can withstand maritime environments (Harvey et al., 2014).

Antioxidant and Stabilization Properties

Phenolic compounds have been extensively studied for their antioxidant properties, which are crucial in material science for preventing oxidation and degradation of materials. Research on combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate explores the stabilization efficiency of phenolic compounds in polypropylene, indicating their potential use in enhancing the durability of plastics and other polymeric materials (Mosnáček et al., 2003).

Environmental and Health Impact Studies

The environmental persistence and impact of phenolic compounds, often used as antioxidants in consumer products, have been a subject of research, focusing on their behavior in aquatic environments and potential health effects. This research is vital for understanding the ecological footprint of such chemicals and their safe use in applications (Quednow & Püttmann, 2009).

特性

IUPAC Name |

4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO3/c1-15-13-19(20(26-5)14-18(15)23)24-21(25)7-6-12-27-17-10-8-16(9-11-17)22(2,3)4/h8-11,13-14H,6-7,12H2,1-5H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDXEMVRNNNZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

![methyl 6-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4627338.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4627342.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)

![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)

![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)

![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)

![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)